5-Carbamoyl-2-fluorobenzoic acid
Description
Molecular Formula: C₈H₆FNO₃ SMILES: C1=CC(=C(C=C1C(=O)N)C(=O)O)F InChIKey: CVWMANMBIUJRNM-UHFFFAOYSA-N CAS: Not explicitly provided, but CID 57452837 is associated with the compound .
This fluorinated benzoic acid derivative features a carbamoyl (-CONH₂) group at the 5-position and a fluorine atom at the 2-position. Predicted collision cross-section (CCS) values for various adducts range from 134.7 Ų ([M-H]⁻) to 145.4 Ų ([M+Na]⁺), indicating moderate molecular polarity .
Properties
IUPAC Name |
5-carbamoyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWMANMBIUJRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427082-77-6 | |
| Record name | 5-carbamoyl-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available substituted iodobenzoic acids as starting materials. The process includes a one-pot procedure that ensures efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Carbamoyl-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-2-fluorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
Functional Group Variations in Fluorobenzoic Acid Derivatives
The following table highlights key structural analogs and their properties:
Physicochemical Properties
- Polarity and Solubility : The carbamoyl group in this compound increases polarity compared to analogs like 5-fluoro-2-hydroxybenzoic acid (hydroxyl vs. carbamoyl). This enhances solubility in polar solvents, critical for pharmaceutical formulations.
- Adduct Behavior : The CCS values for this compound ([M+H]+: 135.7 Ų) are comparable to other benzoic acids, suggesting similar gas-phase ion mobility .
Functional Group Impact on Reactivity
- Carbamoyl (-CONH₂) : Enhances hydrogen-bonding capacity and stability in aqueous environments, making it suitable for enzyme-targeted drug design.
- Fluorine (-F): Improves metabolic stability and lipophilicity compared to hydroxyl or amino substituents .
- Formyl (-CHO) : In 2-fluoro-5-formylbenzoic acid, the aldehyde group offers a reactive site for condensation reactions, useful in synthesizing Schiff bases .
Biological Activity
5-Carbamoyl-2-fluorobenzoic acid is a compound of considerable interest in medicinal chemistry and biological research due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H8FNO3
- Molecular Weight : 185.15 g/mol
- CAS Number : 1427082-77-6
The presence of a fluorine atom enhances the compound's ability to form hydrogen bonds, which can significantly influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role in enzyme inhibition and participation in biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate various biochemical pathways. The fluorine atom contributes to its binding affinity by forming strong hydrogen bonds with active sites on enzymes.
- Biochemical Pathways : It is involved in several pathways, including those related to metabolic processes and cellular signaling. Its role in Suzuki-Miyaura cross-coupling reactions indicates its potential utility in synthesizing biologically active compounds.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Case Study on Enzyme Inhibition :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
